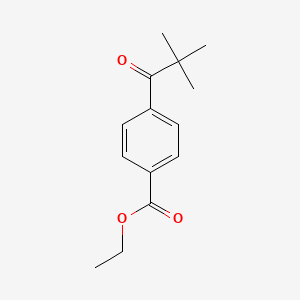

Ethyl 4-pivaloylbenzoate

概要

説明

Ethyl 4-pivaloylbenzoate is a chemical compound belonging to the class of esters. It is characterized by its molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . This compound is widely used in various fields, including medical research, environmental research, and industrial research.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 4-pivaloylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-pivaloylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反応の分析

Types of Reactions: Ethyl 4-pivaloylbenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, in solvents like tetrahydrofuran (THF) or ethanol.

Substitution: Alkyl halides, acyl chlorides, in the presence of bases or catalysts.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted esters or other derivatives.

科学的研究の応用

Ethyl 4-pivaloylbenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: This compound is utilized in the study of biological pathways and mechanisms, particularly in the development of new pharmaceuticals.

Medicine: this compound is investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: It is employed in the production of specialty chemicals, polymers, and other industrial products.

作用機序

The mechanism of action of Ethyl 4-pivaloylbenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Ethyl 4-pivaloylbenzoate can be compared with other similar compounds, such as:

Ethyl 4-formylbenzoate: Similar in structure but with a formyl group instead of a pivaloyl group.

Ethyl benzoate: Lacks the pivaloyl group, making it less sterically hindered.

Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness: this compound is unique due to its pivaloyl group, which provides steric hindrance and influences its reactivity and stability. This makes it particularly useful in specific synthetic applications where such properties are desired .

生物活性

Ethyl 4-pivaloylbenzoate (CAS No. 62985-52-8) is a compound that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article explores its mechanisms of action, biochemical properties, and relevant research findings.

Target of Action

this compound primarily interacts with sodium ion (Na+) channels located on nerve membranes. This interaction is crucial for its role as a local anesthetic, as it blocks nerve conduction, leading to a loss of sensation in the affected area.

Mode of Action

The compound's local anesthetic effects are achieved by inhibiting the influx of sodium ions through these channels during depolarization, thereby preventing the generation and propagation of action potentials in nerve cells.

Cellular Effects

this compound affects various cellular processes by modulating signaling pathways and gene expression. It has been shown to influence the activity of sodium ion channels, which alters nerve impulse conduction and can lead to changes in cellular metabolism.

Pharmacokinetics

The pharmacokinetic profile indicates that this compound remains localized at the site of application, providing prolonged pain relief. Its metabolism involves hydrolysis by esterases, resulting in the formation of 4-pivaloylbenzoic acid and ethanol.

Case Studies and Experimental Data

-

Animal Models

In studies involving animal models, varying dosages of this compound demonstrated dose-dependent effects on nerve impulse conduction. At lower doses, minimal toxicity was observed while effectively blocking nerve impulses. -

Stability and Efficacy

Laboratory studies have shown that the compound maintains stability under standard conditions but may degrade over time, affecting its efficacy. This temporal stability is critical for its application in clinical settings. -

Comparison with Similar Compounds

This compound can be compared with other benzoate derivatives such as Ethyl benzoate and Ethyl 4-formylbenzoate. Its unique pivaloyl group provides steric hindrance that influences its reactivity and stability, making it particularly useful in synthetic applications where such properties are desired.

Applications in Scientific Research

This compound has several applications across different fields:

- Chemistry : Used as an intermediate in organic synthesis.

- Biology : Investigated for its role in understanding biological pathways and mechanisms related to pain management.

- Medicine : Explored for potential therapeutic properties in drug development.

Summary Table: Biological Activity Overview

| Aspect | Details |

|---|---|

| Chemical Structure | Ethyl 4-(2,2-dimethylpropanoil)benzoate |

| CAS Number | 62985-52-8 |

| Mechanism of Action | Blocks sodium ion channels; induces local anesthesia |

| Pharmacokinetics | Localized effect; metabolized by esterases |

| Research Applications | Organic synthesis, pain management studies |

特性

IUPAC Name |

ethyl 4-(2,2-dimethylpropanoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-5-17-13(16)11-8-6-10(7-9-11)12(15)14(2,3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIFTPVXUWQHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476018 | |

| Record name | ethyl 4-pivaloylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62985-52-8 | |

| Record name | ethyl 4-pivaloylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。